molecular formula C7H5NaO4 B13774168 Sodium gamma-resorcylate CAS No. 935-70-6

Sodium gamma-resorcylate

Cat. No.: B13774168
CAS No.: 935-70-6
M. Wt: 176.10 g/mol
InChI Key: AHRCREUHIWVOMK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium gamma-resorcylate typically involves the neutralization of gamma-resorcylic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:

C7H6O4+NaOHC7H5NaO4+H2O\text{C}_7\text{H}_6\text{O}_4 + \text{NaOH} \rightarrow \text{C}_7\text{H}_5\text{NaO}_4 + \text{H}_2\text{O} C7​H6​O4​+NaOH→C7​H5​NaO4​+H2​O

This reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound involves the extraction of gamma-resorcylic acid from natural sources or its synthesis through chemical processes, followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium gamma-resorcylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Decarboxylation: Requires the enzyme gamma-resorcylate decarboxylase and typically occurs under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for esterification and etherification reactions, respectively.

Major Products:

Mechanism of Action

The mechanism of action of sodium gamma-resorcylate primarily involves its decarboxylation to resorcinol. This reaction is catalyzed by the enzyme gamma-resorcylate decarboxylase, which binds to the substrate through coordination with a manganese ion in the active site. The enzyme facilitates the transfer of a proton to the carboxylate group, leading to the release of carbon dioxide and the formation of resorcinol .

Comparison with Similar Compounds

Sodium gamma-resorcylate can be compared with other similar compounds, such as:

This compound is unique due to its specific hydroxyl group positioning, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

935-70-6

Molecular Formula

C7H5NaO4

Molecular Weight

176.10 g/mol

IUPAC Name

sodium;2,6-dihydroxybenzoate

InChI

InChI=1S/C7H6O4.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1

InChI Key

AHRCREUHIWVOMK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)[O-])O.[Na+]

Origin of Product

United States

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